2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol structure
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol structure
An In-depth Technical Guide to 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol, a unique fluorinated aromatic alcohol. The document elucidates its core chemical structure, physicochemical properties, a proposed synthetic pathway with detailed protocols, and state-of-the-art analytical characterization techniques. Drawing from the established utility of related fluorinated compounds and phenolic structures, this guide explores its potential applications in drug discovery, medicinal chemistry, and advanced materials science. As a Senior Application Scientist, the rationale behind experimental design and the interpretation of analytical data are emphasized to provide actionable insights for professionals in the field. All methodologies are presented to be self-validating, supported by authoritative references to ensure scientific integrity.
Introduction and Strategic Importance
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol, also known by its IUPAC name, is a specialty chemical positioned at the intersection of aromatic and fluoro-organic chemistry.[1] Its structure is characterized by a phenol ring substituted at the ortho position with a hexafluoroisopropanol (HFIP) group. This unique combination imparts a distinct set of properties, including strong hydrogen bond donating capabilities, high acidity comparable to phenols, and the lipophilicity conferred by two trifluoromethyl (CF₃) groups.[2]
The strategic value of this molecule lies in the proven utility of its constituent parts. Phenols are ubiquitous pharmacophores in drug development, while the hexafluoroisopropanol moiety is known for its ability to stabilize α-helical conformations in peptides, solubilize a wide range of polymers, and serve as a building block for various pharmaceuticals and agrochemicals.[2][3][4] This guide serves to bridge the informational gap on this specific compound, providing a foundational technical resource for its synthesis, characterization, and exploitation in research and development.
Physicochemical Properties and Structural Analysis
The molecular architecture of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is fundamental to its chemical behavior and potential applications. The electron-withdrawing nature of the two CF₃ groups significantly increases the acidity of both the tertiary alcohol and the phenolic hydroxyl group, making it a potent hydrogen bond donor.
Core Structural Features
Caption: Chemical structure of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol.
Tabulated Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | PubChem[1] |
| CAS Number | 836-78-2 | PubChem[1] |
| Molecular Formula | C₉H₆F₆O₂ | PubChem[1] |
| Molecular Weight | 260.13 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 (Fluorine and Oxygen atoms) | PubChem[1] |
| Computed XLogP3 | 3.7 | PubChem[1] |
| Appearance | Predicted to be a solid at room temperature | Inferred |
Synthesis and Purification Protocol
While specific literature on the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established Friedel-Crafts-type reactions. The core strategy involves the electrophilic addition of hexafluoroacetone (HFA) to phenol. HFA, activated by a Lewis or Brønsted acid, acts as a potent electrophile.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
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Phenol (99%)
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Hexafluoroacetone (HFA), typically supplied as a gas or hydrate
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Sulfuric Acid (98%) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a gas inlet, add phenol (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Rationale: Anhydrous conditions are crucial to prevent catalyst deactivation and side reactions. Cooling mitigates the exothermic nature of the reaction.
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-
Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄, 0.1 eq or BF₃·OEt₂, 1.1 eq) to the stirred solution, maintaining the temperature below 5°C.
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Rationale: Catalytic amounts of a strong Brønsted acid or stoichiometric amounts of a Lewis acid are required to activate the HFA carbonyl for electrophilic attack.
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-
Reactant Addition: Bubble hexafluoroacetone gas (1.1 eq) through the solution slowly or add HFA trihydrate in portions. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Rationale: A slight excess of HFA ensures complete consumption of the limiting phenol reagent.
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-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Quenching and Workup: Upon completion, cool the reaction back to 0°C and slowly quench by adding saturated NaHCO₃ solution until effervescence ceases.
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Rationale: Quenching neutralizes the acid catalyst and any unreacted acidic species, making the mixture safe for handling and extraction.
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-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase.
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-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient.
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Rationale: Chromatography separates the desired product from unreacted starting materials, isomers (para-substituted), and other byproducts. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
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Analytical Characterization for Structural Verification
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural elucidation.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (4H): Multiplets in the range of δ 6.8-7.5 ppm.Phenolic OH (1H): Broad singlet, chemical shift dependent on concentration and solvent.Tertiary alcohol OH (1H): Broad singlet. |
| ¹³C NMR | Aromatic carbons: Signals between δ 115-160 ppm.Carbon bearing the OH group (phenol): Signal downfield shifted.Quaternary carbon (C(CF₃)₂): Signal around δ 75-85 ppm, split into a septet by fluorine coupling.CF₃ carbons: Signal around δ 120-125 ppm, split into a quartet. |
| ¹⁹F NMR | A single signal (singlet or closely spaced quartet) around δ -75 to -80 ppm, as the two CF₃ groups are chemically equivalent. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 260.Key Fragments: Loss of CF₃ (m/z = 191), loss of H₂O (m/z = 242), and fragments corresponding to the phenolic moiety. |
| IR Spectroscopy | Broad O-H stretching bands around 3200-3600 cm⁻¹.Strong C-F stretching bands around 1100-1300 cm⁻¹.Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
Note: NMR shifts are predictions and may vary based on the solvent used. For example, spectral data for the related 1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPANOL can be used as a reference point.[5]
Potential Applications and Research Frontiers
The unique structural attributes of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol open up several avenues for research and application, particularly in drug development and materials science.
Caption: Relationship between molecular features and potential applications.
Drug Development and Medicinal Chemistry
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of 260.13 g/mol , it fits the profile of a molecular fragment.[1] The phenol group can act as a hydrogen bond donor/acceptor to interact with protein active sites, while the lipophilic CF₃ groups can occupy hydrophobic pockets.
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Scaffold for API Synthesis: The two hydroxyl groups provide reactive handles for further chemical modification, allowing it to serve as a starting material for more complex molecules. The CF₃ groups can enhance metabolic stability and cell permeability of a final drug candidate.
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Specialty Solvent: Like its parent compound HFIP, it may be used as a specialized solvent to study or process peptides and proteins, helping to monomerize β-sheet aggregates.[2][4]
Advanced Materials Science
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Monomer for High-Performance Polymers: As a diol, it can be used in polycondensation reactions to create specialty polymers like polyesters and polycarbonates. The incorporation of fluorine is known to enhance thermal stability, chemical resistance, and optical properties (e.g., low refractive index).
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Additives and Stabilizers: The phenolic structure suggests potential use as an antioxidant or a UV stabilizer in other polymer systems, analogous to its non-fluorinated counterpart.[6]
Safety, Handling, and Disposal
Given its structure, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol should be handled with the same precautions as its precursor, HFIP. HFIP is classified as corrosive, causing severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[7]
Standard Operating Procedure for Safe Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not allow the material to enter drains.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong bases.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves incineration by a licensed chemical disposal company.
Conclusion
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a molecule of significant potential, bridging the gap between phenolic pharmacophores and the unique properties of fluorinated alcohols. This guide has provided a foundational framework for its synthesis, detailed its key analytical signatures, and outlined promising avenues for its application in high-value sectors such as drug discovery and materials science. By understanding its structure-property relationships and adhering to rigorous safety protocols, researchers can effectively harness the capabilities of this versatile compound.
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Wikipedia. "Hexafluoro-2-propanol." Wikipedia, [Link].
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chemeurope.com. "Hexafluoro-2-propanol." chemeurope.com, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11265423, 2-(Hexafluoro-2-hydroxy-2-propyl)phenol." PubChem, [Link].
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Adachi, D., et al. "1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials." Chemical Communications, [Link].
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 98979, 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-YL)-3-methyl-6-propan-2-ylcyclohexanol." PubChem, [Link].
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Carl Roth. "Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol." Carl Roth, [Link].
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Luo, G., & Su, W. "An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates." Pharmaceutical Fronts, 2024. [Link].
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The Royal Society of Chemistry. "Electronic Supplementary Information: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent..." The Royal Society of Chemistry, [Link].
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